molecular formula C16H30N2O3S B2579198 3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide CAS No. 1235288-12-6

3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2579198
CAS No.: 1235288-12-6
M. Wt: 330.49
InChI Key: VHWCONAFQREWTN-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide is a synthetic small molecule characterized by a cyclohexyl-propanamide backbone linked to a methylsulfonyl-substituted piperidine moiety.

Properties

IUPAC Name

3-cyclohexyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3S/c1-22(20,21)18-11-9-15(10-12-18)13-17-16(19)8-7-14-5-3-2-4-6-14/h14-15H,2-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWCONAFQREWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate starting materials such as 1,4-diketones or 1,5-diamines.

    Introduction of the Methylsulfonyl Group: The piperidine intermediate is then reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Coupling with Cyclohexyl Group: The cyclohexyl group is introduced through a coupling reaction, often using a Grignard reagent or an organolithium reagent.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the amide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine or amide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₃₀N₂O₃S
  • Molecular Weight : 330.5 g/mol
  • CAS Number : 1235288-12-6

Cancer Treatment

One of the prominent applications of this compound is its potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibitors of CDK2 are being explored for their ability to halt the proliferation of cancer cells. Research indicates that compounds with similar structures have shown efficacy in inhibiting cancer cell growth, suggesting that 3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide may exhibit similar properties .

Neurodegenerative Diseases

In silico studies have highlighted the potential of this compound in drug development for neurodegenerative diseases. The ability to modulate neuroinflammatory pathways may position it as a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. The compound's structural features, particularly the piperidine moiety, are known to interact with neurotransmitter systems, which is critical in neuropharmacology .

Case Study 1: CDK2 Inhibition

A study focused on tricyclic amine compounds demonstrated that modifications to the piperidine structure could enhance CDK2 inhibitory activity. The research revealed that specific substitutions could significantly improve potency against cancer cell lines, providing a framework for further exploration of related compounds like 3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide .

Case Study 2: Neuropharmacological Evaluation

Research involving piperidine derivatives has shown promising results in modulating neuroinflammatory responses. A comprehensive evaluation using molecular docking simulations suggested that compounds with similar structures could effectively bind to targets involved in neurodegenerative processes, indicating a potential pathway for therapeutic development .

Summary Table of Applications

Application AreaDescriptionResearch Findings
Cancer TreatmentInhibition of CDK2 to prevent cancer cell proliferationEnhanced potency observed in structurally related compounds
Neurodegenerative DiseasesModulation of neuroinflammatory pathwaysPotential binding affinity to targets involved in neurodegenerative diseases
Antimicrobial ActivityPossible efficacy against bacterial and fungal pathogensStructural similarities suggest potential antimicrobial properties

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)

  • Molecular Formula : C₁₆H₂₄N₂O₂
  • Key Structural Differences: Substituents: A phenyl group replaces the cyclohexyl group, reducing steric bulk but maintaining aromatic interactions. Piperidine Modification: The 4-position of the piperidine is substituted with a methoxymethyl group instead of methylsulfonyl.
  • Pharmacological Implications :
    • The phenyl group may enhance binding to aromatic-rich receptors (e.g., serotonin or dopamine receptors).
    • Methoxymethyl’s reduced polarity compared to methylsulfonyl might decrease renal clearance .

3-Cyclohexyl-N-(2-{[4-(2-Fluorophenyl)-1-Piperazinyl]sulfonyl}ethyl)propanamide (RN 897613-43-3)

  • Molecular Formula: Not explicitly provided (estimated C₂₂H₃₁FN₄O₃S).
  • Key Structural Differences: Backbone: Shares the cyclohexyl-propanamide core but incorporates a piperazine ring instead of piperidine. Sulfonyl Group Placement: The sulfonyl group bridges a piperazinyl-fluorophenyl moiety to an ethyl chain, creating a longer linker.
  • Pharmacological Implications :
    • Piperazine’s flexibility may improve binding to G-protein-coupled receptors (GPCRs).
    • Fluorine’s electronegativity could enhance target affinity and metabolic stability .

3-Cyclohexyl-N-[4-(2-Pyrimidinylsulfamoyl)phenyl]propanamide (RN 326090-41-9)

  • Molecular Formula: Not explicitly provided (estimated C₂₀H₂₅N₅O₃S).
  • Key Structural Differences: Sulfamoyl Attachment: A pyrimidinyl-sulfamoyl group is appended to a phenyl ring, diverging from the piperidine scaffold. Hydrogen Bonding Potential: The pyrimidine ring offers hydrogen-bonding sites, which may improve selectivity for enzymes like kinases.
  • Pharmacological Implications :
    • Sulfamoyl-phenyl-pyrimidine systems are common in kinase inhibitors (e.g., tyrosine kinase inhibitors), suggesting possible anticancer applications .

Structural and Functional Comparison Table

Compound CAS/RN Core Structure Key Substituents Inferred Properties
3-Cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide N/A Cyclohexyl-propanamide Methylsulfonyl-piperidinylmethyl High polarity, potential CNS activity
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide 61086-18-8 Phenyl-propanamide Methoxymethyl-piperidine Moderate solubility, aromatic interactions
3-Cyclohexyl-N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}ethyl)propanamide 897613-43-3 Cyclohexyl-propanamide Fluorophenyl-piperazinyl-sulfonylethyl GPCR binding, halogen interactions
3-Cyclohexyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide 326090-41-9 Cyclohexyl-propanamide Pyrimidinyl-sulfamoylphenyl Kinase inhibition potential

Biological Activity

3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide is a compound of interest in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of neurological disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and related research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is 3-cyclohexyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide. The synthesis typically involves several key steps:

  • Formation of the Piperidine Intermediate : This is achieved through cyclization reactions involving starting materials like 1,4-diketones.
  • Introduction of the Methylsulfonyl Group : The piperidine intermediate reacts with methylsulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Coupling with Cyclohexyl Group : The cyclohexyl moiety is introduced via coupling reactions using Grignard or organolithium reagents.

The biological activity of 3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide primarily involves its interaction with specific receptors and enzymes. Preliminary studies suggest that it may modulate the activity of neurotransmitter receptors, influencing cellular signaling pathways related to neurological functions. However, detailed investigations are necessary to identify the exact molecular targets and their physiological implications.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties, including:

  • Neuroprotective Effects : It has been studied for its potential to protect neuronal cells from damage.
  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory conditions .

Case Studies

Several studies have explored the effects of similar compounds on neurological disorders:

  • Case Study on Neuroprotection : A study demonstrated that derivatives of piperidine showed significant neuroprotective effects in models of neurodegeneration.
  • Anti-inflammatory Mechanisms : Research on related sulfonamide compounds revealed their ability to reduce cytokine levels in inflammatory models, suggesting a potential mechanism for 3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectiveProtection against neuronal damage
Anti-inflammatoryInhibition of cytokine production
Receptor ModulationPotential interactions with neurotransmitter receptors

Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of 3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide. Studies focusing on:

  • In Vivo Models : To assess efficacy and safety profiles.
  • Molecular Target Identification : To clarify interactions with specific receptors and pathways.

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR verify regiochemistry (e.g., piperidine CH2_2 at δ 2.5–3.5 ppm) and sulfonamide integrity (SO2_2 group absence in DEPT-135) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion ([M+H]+^+ calc. for C20_{20}H35_{35}N2_2O3_3S: 407.2332) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the cyclohexyl and piperidine moieties .

What mechanistic insights explain the formation of byproducts during sulfonamide functionalization?

Advanced
Byproducts (e.g., over-sulfonylated derivatives) arise from:

  • Nucleophilic Competition : Piperidine’s secondary amine may react with excess sulfonyl chloride. Monitor via in-situ IR for SO2_2 stretching (1350 cm1^{-1}) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but can promote oxidation. Switch to acetonitrile with controlled pH .
  • Mitigation : Use substoichiometric DMAP to accelerate sulfonylation, reducing reaction time and side reactions .

How can hybrid computational-experimental approaches improve the study of this compound’s reactivity?

Q. Advanced

  • Feedback Loops : Experimental data (e.g., failed coupling reactions) train neural networks to refine DFT calculations, narrowing optimal conditions .
  • Transition State Analysis : IRC calculations in Gaussian09 identify steric clashes between the cyclohexyl group and sulfonyl moiety, guiding substituent redesign .

What strategies identify and mitigate byproducts in scaled-up syntheses?

Q. Methodological Focus

  • LC-MS/MS Screening : Detect trace byproducts (e.g., dimerization at <0.1%) using MRM transitions .
  • DoE Optimization : Statistically vary parameters (e.g., equivalents of Hünig’s base) to minimize diastereomer formation .
  • In-line PAT : ReactIR monitors sulfonylation progress in real time, halting reactions at 95% conversion to avoid decomposition .

How should researchers evaluate the compound’s stability under physiological conditions?

Q. Advanced

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 72 hrs) and analyze via UPLC-PDA for hydrolysis products (e.g., cyclohexylpropanolic acid) .
  • Oxidative Stability : Use H2_2O2_2/Fe2+^{2+} (Fenton’s reagent) to simulate ROS exposure. Track sulfone formation via 19^{19}F NMR if fluorinated analogs exist .

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